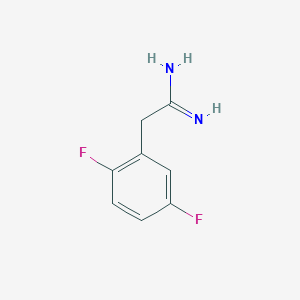

2-(2,5-Difluorophenyl)ethanimidamide

Beschreibung

2-(2,5-Difluorophenyl)ethanimidamide is a substituted ethanimidamide derivative featuring a phenyl ring with fluorine atoms at the 2- and 5-positions. The ethanimidamide group (–NH–C(=NH)–CH₃) confers nucleophilic and hydrogen-bonding capabilities, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Eigenschaften

CAS-Nummer |

885965-83-3 |

|---|---|

Molekularformel |

C8H8F2N2 |

Molekulargewicht |

170.16 g/mol |

IUPAC-Name |

2-(2,5-difluorophenyl)ethanimidamide |

InChI |

InChI=1S/C8H8F2N2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H3,11,12) |

InChI-Schlüssel |

DIPNLCCOSPWYMG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)CC(=N)N)F |

Kanonische SMILES |

C1=CC(=C(C=C1F)CC(=N)N)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to analogs with variations in halogen substitution (type, position, and number) and functional group modifications. Key comparisons include:

Halogen Substitution Patterns

2-(2-Fluorophenyl)ethanimidamide Hydrochloride Structure: Single fluorine at the 2-position of the phenyl ring. Properties: Reduced steric hindrance and electronic effects compared to difluoro analogs. Applications: Used in enzyme interaction studies; preliminary data suggest moderate receptor affinity .

Ethyl 2-(2,6-Dichlorophenyl)ethanecarboximidate Hydrochloride Structure: Chlorine atoms at the 2- and 6-positions; ethyl ester replaces the amidine group. Properties: Chlorine’s larger atomic radius and lower electronegativity (vs. fluorine) increase lipophilicity, enhancing membrane permeability but reducing solubility. The ethyl ester group may improve metabolic stability. Applications: Explored in agrochemicals and antimicrobial agents due to enhanced stability in non-polar environments .

2-Chloro-N-(2,6-Difluorophenyl)ethanimidamide Structure: Chlorine on the ethanimidamide nitrogen; 2,6-difluorophenyl substitution. The 2,6-difluoro substitution creates a planar phenyl ring, favoring π-π stacking in receptor binding. Applications: Pharmaceutical intermediate for kinase inhibitors and antiviral agents .

Functional Group Variations

- Amidine vs. Ester Groups : Ethanimidamides (e.g., 2-(2,5-difluorophenyl)ethanimidamide) exhibit stronger hydrogen-bonding capacity compared to ester derivatives (e.g., ethyl ethanecarboximidates), enhancing interactions with biological targets. However, esters often display better bioavailability due to reduced polarity .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Fluorine’s electronegativity at the 2- and 5-positions withdraws electron density from the phenyl ring, polarizing the ethanimidamide group and enhancing its reactivity in nucleophilic substitutions .

- Biological Activity : Difluoro-substituted analogs (e.g., 2,5-difluoro vs. 2,6-difluoro) show divergent binding affinities due to steric and electronic differences. For example, 2,5-difluoro derivatives may better fit into hydrophobic enzyme pockets compared to 2,6-isomers .

- Synthetic Utility: Chlorine-substituted analogs (e.g., dichlorophenyl derivatives) are preferred in non-polar applications, while fluorinated variants dominate in precision drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.